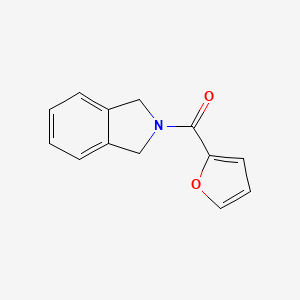

Furan-2-yl(isoindolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

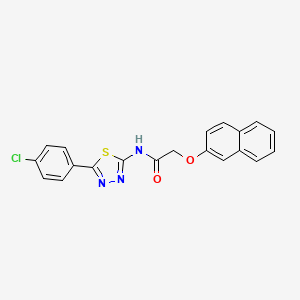

Furan-2-yl(isoindolin-2-yl)methanone is a compound that can be synthesized through various chemical reactions involving furan derivatives. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and an isoindolinone structure, which is a bicyclic system containing an indoline fused to a lactam ring.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored through different methods. One approach involves an intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans, which leads to the formation of hexahydroindolinones . This process includes a [4 + 2] cycloaddition followed by nitrogen-assisted ring opening and deprotonation to yield the rearranged ketone. The reaction's efficiency is influenced by the electronic properties of the alkenyl pi-bond.

Another method for synthesizing tricyclic isoindolinones, which are structurally related to this compound, involves a one-pot selective cascade process starting from furan derivatives . This synthesis results in the formation of multiple bonds, including C-C, C-O, and C-N bonds, and has been extended to create a thiazolidine analogue.

Molecular Structure Analysis

The molecular structure of this compound derivatives is complex due to the formation of multiple rings and bonds during synthesis. For instance, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves the formation of a new quaternary carbon, two five-membered rings, one C-N bond, two C-O bonds, and one C-C bond . The process includes Prins and Ritter reactions followed by ring opening and cyclization to produce the spiro-cyclic compounds.

Chemical Reactions Analysis

The chemical reactions leading to the synthesis of this compound derivatives involve a variety of reaction types. The IMDAF cycloaddition is a key step in the formation of hexahydroindolinones, which can be influenced by the use of Lewis acids such as Me(3)Al or (MeO)(3)Al . These Lewis acids can promote the formation of rearranged alcohols through ring opening and delivery of substituent groups. Additionally, the one-pot cascade synthesis of tricyclic isoindolinones demonstrates the versatility of furan derivatives in forming complex structures through multicomponent sequences .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties can be inferred based on the structure and synthesis methods. The presence of multiple rings and heteroatoms likely contributes to the compound's polarity, solubility, and potential reactivity. The synthesis methods suggest that the compound and its derivatives could have chiral centers, which would influence their optical properties and potential biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Potential Therapeutic Applications

Furan-2-yl derivatives, such as 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, have been synthesized through sequences like the Povarov cycloaddition reaction/N-furoylation processes. These compounds are characterized by advanced techniques such as IR, 1H, 13C-NMR, and X-ray diffraction, showcasing their complex structures. Such derivatives exhibit a range of potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects, indicating their significant biomedical applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Advanced Organic Synthesis Techniques

Research on cycloaddition-rearrangement sequences of 2-amido substituted furans for synthesizing hexahydroindolinones demonstrates the versatility of furan derivatives in organic synthesis. These sequences allow for the formation of complex molecules with significant potential in chemical synthesis, highlighting the role of furan-2-yl derivatives in advancing organic chemistry methodologies (Padwa, Brodney, Satake, & Straub, 1999).

Contribution to Material Science

The selective deoxygenation of aqueous furfural to 2-methylfuran over Cu0/Cu2O·SiO2 sites represents another application, showcasing the use of furan derivatives in the production of biogasoline additives. This process emphasizes the role of furan-2-yl derivatives in the development of sustainable fuels and chemicals, contributing to the field of green chemistry and material science (Li, Li, Sun, & Zhao, 2018).

Direcciones Futuras

The future directions for the study of “Furan-2-yl(isoindolin-2-yl)methanone” could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. As with any chemical compound, ongoing research is crucial to fully understand its properties and potential applications .

Mecanismo De Acción

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that furan derivatives interact with multiple targets, which may include enzymes, receptors, and other proteins.

Mode of Action

It is suggested that the biological action of furan compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This conjugation could potentially influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study suggests that a higher dosage of a similar compound, fpp-3, caused significant changes in the pharmacokinetic parameters of warfarin when orally administered to rats . This suggests that the bioavailability of Furan-2-yl(isoindolin-2-yl)methanone could potentially be influenced by dosage and other factors.

Result of Action

Some furan derivatives have been found to exhibit potent anticancer activities against various cell lines, suggesting that they may have cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan is a volatile compound that can be formed in foods during thermal processing . This suggests that temperature and other environmental conditions could potentially influence the stability and efficacy of this compound.

Propiedades

IUPAC Name |

1,3-dihydroisoindol-2-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAKMSISUCLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)